Cas no 126592-77-6 (N-(p-nitrobenzoyl)indole-3-carboxaldehyde)

N-(p-nitrobenzoyl)indole-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- N-(p-nitrobenzoyl)indole-3-carboxaldehyde
- 1-(4-Nitro-benzoyl)-1H-indole-3-carbaldehyde
- 1H-Indole-3-carboxaldehyde, 1-(4-nitrobenzoyl)-
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- インチ: 1S/C16H10N2O4/c19-10-12-9-17(15-4-2-1-3-14(12)15)16(20)11-5-7-13(8-6-11)18(21)22/h1-10H
- InChIKey: NYFTXUZGBLOIKD-UHFFFAOYSA-N
- SMILES: N1(C(=O)C2=CC=C([N+]([O-])=O)C=C2)C2=C(C=CC=C2)C(C=O)=C1
N-(p-nitrobenzoyl)indole-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM262245-1g |
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde |
126592-77-6 | 95%+ | 1g |
$485 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608916-1g |
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde |
126592-77-6 | 97% | 1g |
¥3367.0 | 2023-04-03 | |
Chemenu | CM262245-10g |
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde |
126592-77-6 | 95%+ | 10g |
$1459 | 2021-08-18 | |
Chemenu | CM262245-1g |
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde |
126592-77-6 | 95%+ | 1g |
$458 | 2021-08-18 | |
Chemenu | CM262245-5g |
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde |
126592-77-6 | 95%+ | 5g |
$1043 | 2021-08-18 |
N-(p-nitrobenzoyl)indole-3-carboxaldehyde 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
N-(p-nitrobenzoyl)indole-3-carboxaldehydeに関する追加情報
N-(p-nitrobenzoyl)indole-3-carboxaldehyde (CAS 126592-77-6): A Versatile Building Block in Organic Synthesis and Pharmaceutical Research
N-(p-nitrobenzoyl)indole-3-carboxaldehyde (CAS 126592-77-6) is a highly specialized organic compound that has gained significant attention in recent years due to its unique structural features and broad application potential. This indole derivative combines the electron-rich indole core with a nitrobenzoyl substituent and an aldehyde functional group, creating a multifunctional molecule that serves as a valuable intermediate in various chemical syntheses.
The compound's molecular structure features an indole-3-carboxaldehyde scaffold modified at the nitrogen position with a p-nitrobenzoyl group. This particular arrangement provides several reactive sites that make N-(p-nitrobenzoyl)indole-3-carboxaldehyde exceptionally useful for constructing more complex molecular architectures. Researchers frequently utilize this compound in the development of novel heterocyclic compounds, particularly those with potential biological activity.
In pharmaceutical research, CAS 126592-77-6 has emerged as a key starting material for the synthesis of various drug candidates. The indole moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules and FDA-approved drugs. When combined with the electron-withdrawing nitro group and the reactive aldehyde functionality, this compound offers multiple points for structural modification, enabling the creation of diverse molecular libraries for drug discovery programs.
The synthetic utility of N-(p-nitrobenzoyl)indole-3-carboxaldehyde extends beyond pharmaceutical applications. Materials scientists have employed this compound in the development of organic electronic materials, where the indole-based structure contributes to interesting photophysical properties. The nitrobenzoyl group enhances the compound's ability to participate in charge-transfer interactions, making it potentially valuable for creating novel organic semiconductors or light-emitting materials.
Recent advances in synthetic methodology have improved the accessibility of CAS 126592-77-6, with several efficient preparation routes now available. One common approach involves the acylation of indole-3-carboxaldehyde with p-nitrobenzoyl chloride under basic conditions. Optimization of this process has led to higher yields and purity levels, making the compound more readily available for research and development purposes.
The growing interest in nitrogen-containing heterocycles has significantly increased demand for specialized intermediates like N-(p-nitrobenzoyl)indole-3-carboxaldehyde. Pharmaceutical companies and academic research groups alike are exploring the potential of this compound in developing new treatments for various conditions, particularly in the areas of neurological disorders and cancer therapeutics. The indole scaffold is known to interact with multiple biological targets, while the nitro group can be strategically reduced or transformed to create diverse pharmacophores.
Analytical characterization of N-(p-nitrobenzoyl)indole-3-carboxaldehyde typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound's distinct spectroscopic features, particularly in the aromatic region of the NMR spectrum, provide clear signatures for quality control purposes. These analytical methods ensure the consistent purity required for research applications, where even minor impurities could significantly impact experimental outcomes.
From a commercial perspective, the market for CAS 126592-77-6 has shown steady growth, reflecting its increasing importance in chemical research. Specialty chemical suppliers have responded to this demand by offering the compound in various quantities and purity grades, from milligram-scale samples for initial screening to kilogram quantities for process development. The pricing structure typically reflects the compound's synthetic complexity and the purification standards required for different applications.
Safety considerations for handling N-(p-nitrobenzoyl)indole-3-carboxaldehyde follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when working with this material. Storage conditions typically involve protection from light and moisture at room temperature or below, depending on the intended shelf life requirements.
Looking to the future, research trends suggest expanding applications for indole-based building blocks like CAS 126592-77-6. The compound's versatility makes it particularly valuable in emerging areas such as targeted drug delivery systems, where the aldehyde group can be utilized for conjugation chemistry. Additionally, the growing field of green chemistry is exploring more sustainable synthetic routes to such valuable intermediates, potentially reducing environmental impact while maintaining or improving efficiency.
For researchers considering working with N-(p-nitrobenzoyl)indole-3-carboxaldehyde, several key factors should be considered. The compound's reactivity profile offers numerous possibilities for derivatization, but also requires careful planning of synthetic sequences to avoid unwanted side reactions. The nitro group can participate in various transformations, including reduction to an amine or participation in cyclization reactions, while the aldehyde functionality is amenable to condensation, reduction, or nucleophilic addition reactions.
In conclusion, N-(p-nitrobenzoyl)indole-3-carboxaldehyde (CAS 126592-77-6) represents a valuable tool in modern organic synthesis and drug discovery. Its unique combination of structural features continues to inspire novel applications across multiple scientific disciplines. As research into nitrogen-containing heterocycles advances, this compound is likely to maintain its importance as a versatile building block for creating innovative molecules with potential applications in medicine, materials science, and beyond.
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